molecular formula C17H17F2NO3 B6419508 N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide CAS No. 1011431-60-9

N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide

Cat. No.: B6419508
CAS No.: 1011431-60-9
M. Wt: 321.32 g/mol
InChI Key: IIFDDTSJZZXZMN-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. Its structure consists of a benzamide core substituted with ethoxyphenoxy and difluorobenzene groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-ethoxyphenol with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield 4-ethoxybenzoic acid, while reduction of the benzamide group may produce 3,4-difluoroaniline.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. The ethoxyphenoxy group may facilitate binding to hydrophobic pockets in proteins, while the difluorobenzene ring can enhance binding affinity through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-ethoxyphenoxy)acetate
  • 2-(4-ethoxyphenoxy)acetohydrazide
  • Methyl { [2-(4-morpholinyl)ethyl]amino}acetate

Uniqueness

N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide is unique due to the presence of both ethoxyphenoxy and difluorobenzene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity and specificity for certain molecular targets, making it a valuable tool in research and development .

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-2-22-13-4-6-14(7-5-13)23-10-9-20-17(21)12-3-8-15(18)16(19)11-12/h3-8,11H,2,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFDDTSJZZXZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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